Di(pyrazin-2-yl)amine

Descripción general

Descripción

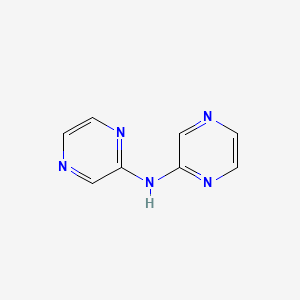

Di(pyrazin-2-yl)amine is a heterocyclic organic compound. It is used as a pharmaceutical intermediate . The molecular formula is C8H7N5 and the molecular weight is 173.175 .

Synthesis Analysis

The synthesis of Di(pyrazin-2-yl)amine involves the condensation of 2-aldehyde pyrazine with 2-aminomethyl pyrazine in methanol solution. After stirring at room temperature for 10 hours, sodium borohydride is slowly added to the reaction system. The reaction solution changes from brown to light yellow. After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and then 20mL of distilled water is added. The pH is adjusted to neutral with 32% dilute hydrochloric acid under stirring, and the lower yellow solution is collected with dichloromethane (3×30mL). After drying with anhydrous magnesium sulfate, the solvent is distilled off under reduced pressure to obtain a yellow liquid with a yield of 95% .Molecular Structure Analysis

The molecular structure of Di(pyrazin-2-yl)amine is composed of two pyrazine rings connected by an amine group .Physical And Chemical Properties Analysis

Di(pyrazin-2-yl)amine has a density of 1.348±0.06 g/cm3 (Predicted), a boiling point of 328.5±37.0 °C (Predicted), and a melting point of 215-216 °C . It also has a flash point of 152.5±26.5 °C .Aplicaciones Científicas De Investigación

Supramolecular Coordination Polymers

Di(pyrazin-2-yl)amine has been used in the synthesis of supramolecular coordination polymers . Specifically, Ni(II) complexes of N,N’-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda) with different anions were synthesized, and their structures were determined by X-ray diffraction . Hydrogen bonds between the amino groups and anions assembled the mononuclear molecules into different architectures .

Hydrogen Bonding

The molecule plays a crucial role in hydrogen bonding . This is particularly important in biological systems, supramolecular chemistry, molecular recognition, and crystal engineering . The hydrogen bonds between the amino groups and anions assemble the mononuclear molecules into different architectures .

Magnetic Studies

Di(pyrazin-2-yl)amine is used in magnetic studies . The magnetic studies of the Ni(II) complexes revealed values of g = 2.14 and D = 3.11 cm-1 for Ni(H2dpzpda)22 and g = 2.18 and D = 2.19 cm-1 for Ni(H2dpzpda)22, respectively .

Synthesis of Trifluoromethyl-substituted Ligands

Di(pyrazin-2-yl)amine has been used in the synthesis of trifluoromethyl-substituted ligands . N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Catalysis

Bis(pyridin-2-yl)amine (dpa) and its derivatives, including di(pyrazin-2-yl)amine, are widely applied in catalysis .

Ion Sensing

Di(pyrazin-2-yl)amine-based ligands demonstrate their utility in ion sensing .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Di(pyrazin-2-yl)amine is an organic compound that consists of a pair of 2-pyridyl groups linked to a secondary amine . It forms a range of coordination complexes

Mode of Action

The compound interacts with its targets through the formation of coordination complexes

Biochemical Pathways

It’s known that its conjugate base, 2,2’-dipyridylamide, forms extended metal atom chains .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Result of Action

It’s known that the compound is used in the laboratory for organic synthesis processes and in the chemical and pharmaceutical synthesis processes . It has been reported to be used in the preparation of palladium nanoparticles .

Propiedades

IUPAC Name |

N-pyrazin-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-3-11-7(5-9-1)13-8-6-10-2-4-12-8/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUJZUZCTOZSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

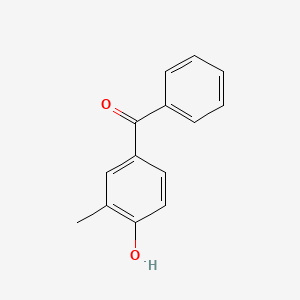

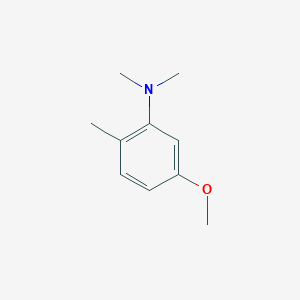

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)